(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone
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Overview
Description
(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is an organic compound that features a methanone group bonded to both a 3,5-dimethoxyphenyl ring and a pyridin-3-yl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone typically involves the reaction of 3,5-dimethoxybenzaldehyde with pyridine-3-carboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solution to facilitate the condensation reaction . The reaction mixture is then heated under reflux to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methanone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other functionalized aromatic compounds.
Scientific Research Applications
(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Di(pyridin-3-yl)methanone: Similar structure but lacks the methoxy groups on the phenyl ring.
(3,5-Dimethoxyphenyl)(pyridin-4-yl)methanone: Similar structure but with the pyridinyl group at a different position.
(3,5-Dimethoxyphenyl)(phenyl)methanone: Similar structure but with a phenyl group instead of a pyridinyl group.
Uniqueness
(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is unique due to the presence of both methoxy groups on the phenyl ring and the pyridin-3-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C14H13NO3/c1-17-12-6-11(7-13(8-12)18-2)14(16)10-4-3-5-15-9-10/h3-9H,1-2H3 |
InChI Key |
IGPNUOHTXCWOJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CN=CC=C2)OC |
Origin of Product |
United States |
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